molecular formula C16H13BrN2O6S B2607910 N-(2-bromo-4,5-dimethoxybenzenesulfonyl)-2-cyano-3-(furan-2-yl)prop-2-enamide CAS No. 1376440-38-8

N-(2-bromo-4,5-dimethoxybenzenesulfonyl)-2-cyano-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2607910
CAS No.: 1376440-38-8
M. Wt: 441.25
InChI Key: SIZOUNBIHPWQFN-UHFFFAOYSA-N
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Description

N-(2-bromo-4,5-dimethoxybenzenesulfonyl)-2-cyano-3-(furan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C16H13BrN2O6S and its molecular weight is 441.25. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • Cyclization Reactions : A notable application is in the synthesis of substituted 2,5-diimino-furans via palladium-catalyzed cyclization of bromoacrylamides with isocyanides. This process likely involves isonitrile insertion into a C–Pd(II) bond, followed by coordination of the amide oxygen atom to the Pd(II) center as a crucial step (Huanfeng Jiang et al., 2014).

  • Derivative Formation : The compound has been implicated in the formation of complex molecular structures, such as 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing its utility in building heterocyclic architectures through electrophilic substitution reactions, which are fundamental in developing pharmacologically active molecules (А. Aleksandrov et al., 2017).

Chemical Modification and Optimization

  • Electrophilic Cyanation : The compound's framework has been utilized in the electrophilic cyanation of aryl and heteroaryl bromides, representing a benign approach to synthesizing various benzonitriles. This method emphasizes the compound's role in facilitating transformations that are central to pharmaceutical intermediate production (P. Anbarasan et al., 2011).

  • Anticancer Agent Development : Research into derivatives of similar structures has led to the identification of novel small molecule inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, demonstrating the potential of these compounds in antagonizing tumor growth and highlighting the broader applicability of such compounds in medicinal chemistry (J. Mun et al., 2012).

Properties

IUPAC Name

N-(2-bromo-4,5-dimethoxyphenyl)sulfonyl-2-cyano-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O6S/c1-23-13-7-12(17)15(8-14(13)24-2)26(21,22)19-16(20)10(9-18)6-11-4-3-5-25-11/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZOUNBIHPWQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)Br)S(=O)(=O)NC(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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